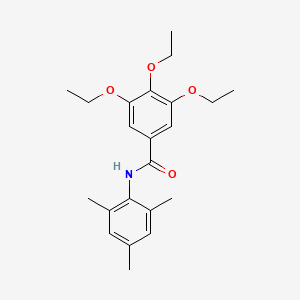![molecular formula C22H15N3O4 B6031335 3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone, also known as NPDQ, is a heterocyclic compound that belongs to the quinoxaline family. It has gained significant attention in the scientific community due to its potential applications in drug development and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is thought to involve the formation of covalent bonds with target proteins. This compound contains a Michael acceptor group that can react with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can alter the structure and function of the target protein, leading to changes in biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins. This compound can also inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound can modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages as a research tool, including its high potency and selectivity for target proteins. It can be used in both in vitro and in vivo experiments, and its fluorescent properties make it a useful tool for imaging studies. However, this compound also has limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility.
Future Directions
There are several potential future directions for research on 3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of this compound-based therapies for cancer and other diseases. This compound has shown promise as an anti-cancer agent, and further studies are needed to optimize its efficacy and minimize toxicity. Another area of interest is the use of this compound as a research tool to study protein-protein interactions and signaling pathways in cells. Finally, there is potential for the development of new derivatives of this compound with improved properties, such as increased potency and selectivity for target proteins.
Synthesis Methods
The synthesis of 3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 4-nitrobenzaldehyde and phenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a series of steps, including the formation of a Schiff base and subsequent cyclization to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone has been used as a research tool to study various biological processes, including protein-protein interactions, enzyme activity, and ion channel function. It can be used as a fluorescent probe to monitor protein-protein interactions in live cells. This compound has also been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases and histone deacetylases. In addition, this compound can modulate the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels.
properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-(4-nitrophenyl)ethenyl]-1-phenylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-21(15-10-12-17(13-11-15)25(28)29)14-19-22(27)24(16-6-2-1-3-7-16)20-9-5-4-8-18(20)23-19/h1-14,26H/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLNTUINACCQO-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C=C(C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)/C=C(/C4=CC=C(C=C4)[N+](=O)[O-])\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)

![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)
![methyl (1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6031347.png)
